![molecular formula C16H14O4 B1299597 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde CAS No. 723332-14-7](/img/structure/B1299597.png)
3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde
Overview
Description
3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde is a chemical compound that is part of a broader class of organic compounds known as benzaldehydes. These compounds contain a benzene ring attached to an aldehyde group and may have various substituents that modify their chemical properties. The specific structure of 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde suggests the presence of a methoxy group and a 2-oxo-2-phenylethoxy substituent on the benzene ring.
Synthesis Analysis
The synthesis of related benzaldehyde derivatives often involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehydes, which are structurally similar to the compound , involves the conversion of these compounds into 3-benzylisochromen-1-ones and further into 3-phenyl-2-naphthols and naphthoquinones . Another related compound, 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, is synthesized and characterized by various spectroscopic techniques, indicating a multi-step process involving elemental analysis and X-ray analysis .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often complex and non-planar, as evidenced by the study of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, which contains a strong O–H⋯N hydrogen bond . X-ray crystallography is a common technique used to determine the precise structure of such compounds, as seen in the study of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde .
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo various chemical reactions, including cyclization and dehydrogenation, as demonstrated by the transformation of 2-(1-aryl-2-methoxyethenyl)benzaldehydes into 3-aryl-2-methoxyinden-1-one phenylhydrazones . The regioselective protection of hydroxyl groups in benzaldehydes is another type of reaction that can be performed to modify the chemical properties of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can affect the compound's solubility and reactivity. The crystal structure of 2-methoxy-benzaldehyde shows intra- and intermolecular C–H⋯O short contacts, which can influence the compound's dimerization behavior and vibrational spectroscopy . Spectroscopic studies, including FT-IR, FT-Raman, and NMR, are essential for understanding the physical properties of these compounds, as seen in the analysis of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde .
Scientific Research Applications
Oxidation and Mechanism Studies
Studies have investigated the oxidation of methoxy benzaldehydes, including 3-methoxy variants, revealing insights into their chemical behavior and reaction mechanisms. For instance, the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid leads to the formation of corresponding carboxylic acids. This reaction has been studied in detail, providing a deeper understanding of the kinetics and thermodynamics involved (Malik, Asghar, & Mansoor, 2016).
Reaction with High Valent Oxoruthenium Compounds
Research on the reaction of methoxy substituted benzyl phenyl sulfides with high valent oxoruthenium compounds has been conducted. This study helps differentiate between oxidants that react via single electron transfer and those involving direct oxygen atom transfer, demonstrating the versatility of methoxy benzaldehydes in various chemical reactions (Lai, Lepage, & Lee, 2002).
Synthesis and Cytotoxicity Evaluation
3,5-Dimethoxy-benzaldehyde, a related compound, has been used as a starting material for synthesizing amorfrutins A and B, which exhibit cytotoxicity towards human tumor cell lines. This study highlights the potential of methoxy benzaldehydes in medicinal chemistry and drug development (Brandes et al., 2020).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-methoxy-4-phenacyloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16-9-12(10-17)7-8-15(16)20-11-14(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEPMNIGSKPMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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